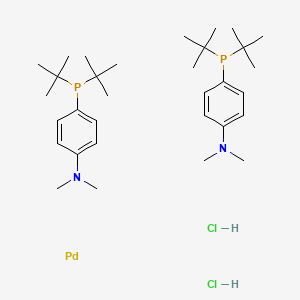

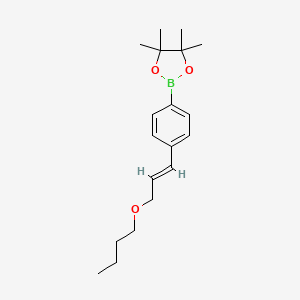

Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

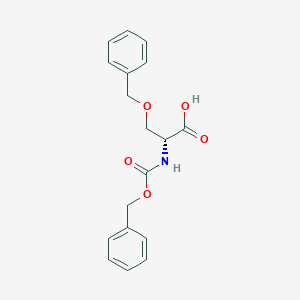

Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Synthesis from Palladium(II) Chloride: The compound can be synthesized by reacting palladium(II) chloride with di(tert-butyl)(4-dimethylaminophenyl)phosphine in the presence of a suitable oxidizing agent.

Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent oxidation.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state palladium complexes.

Reduction Reactions: Reduction reactions can be used to revert the compound to lower oxidation states.

Substitution Reactions: It participates in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reducing Agents: Sodium borohydride and hydrogen gas are often used.

Substitution Reagents: Various halides and pseudohalides can be used.

Major Products Formed:

Oxidation Products: Higher oxidation state palladium complexes.

Reduction Products: Lower oxidation state palladium complexes.

Substitution Products: Palladium complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in organic synthesis. Biology: It has applications in bioconjugation techniques, where it helps in labeling biomolecules. Medicine: The compound is explored for its potential use in drug synthesis and as a component in diagnostic imaging agents. Industry: It is used in the manufacturing of fine chemicals and pharmaceuticals due to its efficiency and selectivity in catalytic processes.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and cleavage of chemical bonds by providing a surface for the reactants to interact. The ligands around the palladium center stabilize the intermediate states, allowing for efficient catalysis.

Molecular Targets and Pathways Involved:

Catalytic Cycle: The compound undergoes a series of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Intermediates: Key intermediates include palladium(II) and palladium(IV) species.

Comparación Con Compuestos Similares

Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in palladium catalysis.

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another palladium-based catalyst used in cross-coupling reactions.

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2): A commonly used palladium catalyst.

Uniqueness:

Stability: Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is more stable under various reaction conditions compared to other palladium catalysts.

Reactivity: It exhibits higher reactivity and selectivity in certain cross-coupling reactions, making it a preferred choice in complex organic syntheses.

This compound's versatility and efficiency make it a valuable tool in both academic research and industrial applications. Its unique properties and applications continue to be explored, contributing to advancements in various fields of science and technology.

Propiedades

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFSUFKCXRJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58Cl2N2P2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)

![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)

![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)

![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)